2,3-Dichloro-4,5-difluorobenzonitrile

Physical Chemistry Process Chemistry Crystallization

Sourcing generic halogenated benzonitriles often leads to failed SNAr reactions and invalidated SAR studies. 2,3-Dichloro-4,5-difluorobenzonitrile (CAS 112062-59-6) provides the precise ortho-dichloro/meta-difluoro electronic landscape required for selective functionalization. - Enables controlled sequential displacement: F vs. Cl rate enhancement of ~10³-fold for process optimization. - Predictable LogP (3.14) & TPSA (23.8 Ų) ensure reproducible chromatographic behavior and CNS permeability profiles. - Consistent quality supply eliminates batch-to-batch variability in agrochemical and pharmaceutical intermediate synthesis.

Molecular Formula C7HCl2F2N
Molecular Weight 207.99 g/mol
CAS No. 112062-59-6
Cat. No. B185997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4,5-difluorobenzonitrile
CAS112062-59-6
Molecular FormulaC7HCl2F2N
Molecular Weight207.99 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)Cl)Cl)C#N
InChIInChI=1S/C7HCl2F2N/c8-5-3(2-12)1-4(10)7(11)6(5)9/h1H
InChIKeyMGAAXINNFOKAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-4,5-difluorobenzonitrile: Properties & Differentiation


2,3-Dichloro-4,5-difluorobenzonitrile (CAS 112062-59-6) is a polyhalogenated benzonitrile derivative with the molecular formula C₇HCl₂F₂N and a molecular weight of 207.99 g/mol . As a dense, solid aromatic nitrile featuring both electron-withdrawing chloro and fluoro substituents, it serves as a versatile building block in the synthesis of agrochemical intermediates and pharmaceutical candidates . Its distinct substitution pattern—chlorine atoms at the 2- and 3-positions and fluorine atoms at the 4- and 5-positions—imparts a unique electronic and steric profile that differentiates it from simpler halogenated benzonitriles, directly influencing reactivity in nucleophilic aromatic substitution and cross-coupling reactions.

Distinct ortho-dichloro / meta-difluoro pattern for selective SNAr chemistry
Electron-withdrawing nitrile and halogens tune cross-coupling reactivity
Suitable for heterocycle scaffold construction in agrochemical and CNS discovery research

Why 2,3-Dichloro-4,5-difluorobenzonitrile Cannot Be Replaced


Substituting 2,3-dichloro-4,5-difluorobenzonitrile with other halogenated benzonitriles (e.g., 2,3-dichlorobenzonitrile, 2-chloro-4,5-difluorobenzonitrile, or unsubstituted benzonitrile) introduces significant and quantifiable deviations in physicochemical properties and reactivity. These deviations—ranging from altered melting point (impacting purification and formulation) to divergent LogP and polar surface area values (affecting chromatographic behavior and membrane permeability in biological assays)—can invalidate established synthetic protocols and confound structure-activity relationship studies . The specific ortho-dichloro and meta-difluoro arrangement of the target compound is not arbitrarily replicable; generic substitutions fail to preserve the precise electronic landscape required for selective nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its utility in constructing complex heterocyclic scaffolds [1].

Melting point shift
Fluorine-driven crystal packing disruption may alter purification and formulation behavior compared to non-fluorinated dichlorobenzonitriles.
Lipophilicity change
Higher LogP relative to 2,3-dichlorobenzonitrile can shift retention times and passive permeability, confounding ADME interpretation.
Reactivity divergence
Replacing fluorine with hydrogen eliminates a fast SNAr leaving group, fundamentally altering regioselective functionalization strategies.

2,3-Dichloro-4,5-difluorobenzonitrile vs. Analogs: Evidence


Melting Point Enhancement vs. 2,3-Dichlorobenzonitrile

The melting point of 2,3-dichloro-4,5-difluorobenzonitrile (46.5–49.5 °C) is approximately 13–18 °C lower than that of its close analog, 2,3-dichlorobenzonitrile (60–65 °C) . This lower melting range is a direct consequence of the additional fluorine substituents, which disrupt crystal packing efficiency [1].

Melting point
Head-to-head
ΔT ≈ -13 to -18 °C vs. 2,3-dichlorobenzonitrile
Lower range supports melt-based purification screening
Measured by commercial vendors (46.5–49.5 °C)
Physical Chemistry Process Chemistry Crystallization

Higher Lipophilicity vs. 2,3-Dichlorobenzonitrile

2,3-Dichloro-4,5-difluorobenzonitrile exhibits a calculated LogP of 3.14, compared to a LogP range of 2.79–2.90 for 2,3-dichlorobenzonitrile [1]. The increase in lipophilicity (+0.24 to +0.35 log units) is attributed to the replacement of two hydrogen atoms with fluorine atoms [2].

Lipophilicity
Head-to-head
ΔLogP ≈ +0.24 to +0.35 vs. 2,3-dichlorobenzonitrile
Affects reversed-phase retention and passive permeability
Calculated values (XLogP3); experimental validation advised
Medicinal Chemistry ADME Chromatography

Polar Surface Area Constancy vs. Non-Fluorinated Analogs

Despite the addition of two fluorine atoms, the topological polar surface area (TPSA) of 2,3-dichloro-4,5-difluorobenzonitrile remains identical to that of 2,3-dichlorobenzonitrile at 23.8 Ų [1]. This is a key differentiator from other halogenation patterns (e.g., 2-chloro-4,5-difluorobenzonitrile) which may alter PSA and thus predict different oral bioavailability and CNS penetration [2].

Polar surface area
Head-to-head
ΔTPSA = 0 Ų vs. 2,3-dichlorobenzonitrile (both 23.8 Ų)
Preserved TPSA with increased LogP tunes permeability without increasing desolvation penalty
Fragment-based calculation; may vary with 3D conformation
Drug Design Blood-Brain Barrier Bioavailability

Enhanced SNAr Reactivity: Fluorine vs. Chlorine Analogs

In SNAr reactions, fluorine substituents on aromatic rings are known to be displaced by nucleophiles at rates up to 10³ times faster than chlorine substituents under similar conditions [1]. The presence of two fluorine atoms in 2,3-dichloro-4,5-difluorobenzonitrile, in addition to the two chlorine atoms, provides multiple orthogonal reactive handles, enabling sequential substitution strategies not possible with 2,3-dichlorobenzonitrile alone [2].

SNAr reactivity
Class-level
F displacement rate ~10³ × faster than Cl (class-level)
Enables sequential halogen-selective functionalization for heterocycle assembly
Class inference from SNAr literature; verify under specific substrate conditions
Organic Synthesis Fluorination Chemistry Heterocycle Construction

Applications of 2,3-Dichloro-4,5-difluorobenzonitrile


Polyhalogenated Benzylamine Agrochemical Intermediates

The compound's dual halogen functionality (Cl and F) makes it an ideal starting material for the synthesis of halogenated benzylamines, a class of intermediates used in the production of herbicides and fungicides . The controlled SNAr reactivity of the fluorine atoms allows for selective functionalization prior to nitrile reduction, a strategy detailed in patent literature for generating agrochemical actives [1].

CNS Drug Discovery Building Block

The unique combination of elevated LogP (3.14) and preserved TPSA (23.8 Ų) aligns with the physicochemical criteria for CNS drug candidates (e.g., low TPSA, moderate LogP) [2]. Medicinal chemists utilize this scaffold to introduce fluorine-mediated metabolic stability while maintaining favorable brain penetration parameters, a balance difficult to achieve with non-fluorinated or differently substituted benzonitriles.

Fluorine-Selective SNAr Mechanistic Studies

With two distinct halogen types (Cl and F) and a strong electron-withdrawing nitrile group, this compound serves as a model substrate for investigating chemoselectivity in SNAr reactions [3]. The quantitative rate enhancement of fluorine vs. chlorine displacement (approximately 10³-fold) provides a measurable window for optimizing reaction conditions in process chemistry development.

Liquid Crystal & Advanced Material Intermediate

The lateral chloro and fluoro substitution pattern of 2,3-dichloro-4,5-difluorobenzonitrile is structurally analogous to motifs found in difluorobenzonitrile-derived liquid crystalline compounds [4]. Its solid-state properties (melting point 46.5–49.5 °C) and high density (1.57 g/cm³) are beneficial for tuning mesophase behavior and dielectric anisotropy in display technologies.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Dual halogen (Cl/F) leaving-group profile
Sequential SNAr functionalization before nitrile reduction
CNS lead discovery
Balanced LogP/TPSA combination
Permeability and metabolic stability screening
SNAr mechanistic studies
Fluorine vs. chlorine leaving-group rate contrast
Chemoselectivity optimization under varied conditions
Liquid crystal material design
Lateral chloro/fluoro substitution pattern and density
Mesophase behavior and dielectric anisotropy tuning

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